![molecular formula C16H27N3O2 B5549680 (3R*,4S*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3,4-dimethylpiperidin-4-ol](/img/structure/B5549680.png)
(3R*,4S*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3,4-dimethylpiperidin-4-ol
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Description
- The compound of interest belongs to a class of molecules featuring pyrazole and piperidine units. These structural motifs are commonly found in various pharmaceuticals and research chemicals due to their diverse biological activities.
Synthesis Analysis
- A study details the synthesis of a similar compound, (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid, using a diastereoselective route involving a rhodium-catalyzed asymmetric 1,4-addition (Procopiou et al., 2018).
Molecular Structure Analysis
- The molecular structure, including NMR, UV-Visible, and vibrational spectroscopic analyses, of a related compound with a pyrazole unit was comprehensively studied using DFT calculations, providing insights into the electronic and charge transfer properties (Alphonsa et al., 2016).
Chemical Reactions and Properties
- Research on various pyrazole derivatives, including their synthesis, reactivity, and potential applications, sheds light on the chemical behavior of these compounds. For example, a study on the synthesis and reactivity of 3,5-dimethyl-4-aminomethylpyrazole ligands highlights the versatility of pyrazole-based compounds in forming complex structures (Esquius et al., 2000).
Physical Properties Analysis
- The physical properties, such as solubility, crystal structure, and melting points of pyrazole derivatives, can be inferred from various studies. For instance, the crystal structure of a pyrazole compound was determined, providing valuable data on its physical characteristics (Wen et al., 2006).
Scientific Research Applications
Integrin Inhibition for Idiopathic Pulmonary Fibrosis
(Procopiou et al., 2018) explored a series of 3-aryl(pyrrolidin-1-yl)butanoic acids in the context of idiopathic pulmonary fibrosis treatment. Their research identified several analogs, including a compound closely related to (3R*,4S*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3,4-dimethylpiperidin-4-ol, with high affinity and selectivity for αvβ6 integrin.
Enzyme Inhibition Activities
A study by (Harit et al., 2011) investigated compounds including 3,5-dimethylpyrazol-1-yl-based structures for inhibitory activities against various enzymes like urease and butyrylcholinesterase, highlighting the potential application in biochemical research.
Palladium Complexes and Chemical Analysis
Research by (Guerrero et al., 2008) synthesized 3,5-dimethylpyrazolic hybrid ligands, closely related to the compound , to form palladium complexes. These complexes were characterized for their potential in various chemical applications.
Inhibition of Platelet Aggregation
In a study by (Ferroni et al., 1989), derivatives of 3,5-dimethylpyrazole showed inhibitory effects on platelet aggregation, suggesting a potential application in cardiovascular research.
Cytotoxic Properties in Tumor Cell Lines
(Kodadi et al., 2007) explored the cytotoxic properties of compounds including 3,5-dimethyl-1H-pyrazol-1-yl in tumor cell lines, highlighting their potential in cancer research.
properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-1-[(3R,4S)-4-hydroxy-3,4-dimethylpiperidin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O2/c1-12-11-18(9-7-16(12,4)21)15(20)6-5-8-19-14(3)10-13(2)17-19/h10,12,21H,5-9,11H2,1-4H3/t12-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIHRDFYWFIYSE-WBMJQRKESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)O)C(=O)CCCN2C(=CC(=N2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C)O)C(=O)CCCN2C(=CC(=N2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4S*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3,4-dimethylpiperidin-4-ol |
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